The Piperidinyl-Hydantoin Scaffold: A Technical Guide to 3-(4-Piperidinyl)-2,4-imidazolidinedione
The Piperidinyl-Hydantoin Scaffold: A Technical Guide to 3-(4-Piperidinyl)-2,4-imidazolidinedione
The following technical guide details the structural and physicochemical profile of 3-(4-Piperidinyl)-2,4-imidazolidinedione , a privileged scaffold in medicinal chemistry.
Executive Summary
3-(4-Piperidinyl)-2,4-imidazolidinedione represents a strategic fusion of two pharmacologically active cores: the hydantoin (imidazolidine-2,4-dione) and the piperidine ring. Unlike the classical antiepileptic phenytoin (which is C5-substituted and acidic), this N3-substituted variant effectively masks the primary acidic site of the hydantoin ring, fundamentally altering its physicochemical behavior. This guide analyzes its transition from a weak acid to a basic scaffold, its synthetic pathways, and its utility as a linker in GPCR and kinase inhibitor design.
Part 1: Structural Elucidation & Molecular Architecture
Nomenclature and Identification
-
IUPAC Name: 3-(piperidin-4-yl)imidazolidine-2,4-dione
-
Core Scaffold: N3-substituted Hydantoin fused to C4-Piperidine
-
Molecular Formula: C
H N O -
Molecular Weight: 183.21 g/mol [1]
3D Conformational Analysis
The molecule exhibits a distinct spatial arrangement driven by the piperidine ring's chair conformation.
-
Piperidine Ring: Predominantly exists in a chair conformation to minimize 1,3-diaxial interactions. The bulky hydantoin group at position 4 occupies the equatorial position, which is energetically favorable (
kcal/mol vs. axial). -
Hydantoin Ring: Planar due to the conjugation of the urea (N1-C2-N3) and imide (C2-N3-C4) systems.
-
Vectorality: The N3-linkage orients the hydantoin carbonyls away from the piperidine nitrogen, creating a linear dipole vector ideal for spanning binding pockets (e.g., in S1-S2 subsites of proteases).
Part 2: Physicochemical Profile (The "Numbers")[2]
The substitution at the N3 position drastically shifts the ionization profile compared to classical hydantoins.
Ionization Constants (pKa)
Unlike phenytoin (pKa ~8.3, acidic), this scaffold is basic .
| Functional Group | Type | Estimated pKa | Speciation at pH 7.4 |
| Piperidine NH | Secondary Amine | 10.8 – 11.2 | Cationic (+1) (Protonated) |
| Hydantoin N3 | Imide Nitrogen | N/A (Substituted) | Neutral |
| Hydantoin N1 | Urea-like Nitrogen | > 13.0 | Neutral |
Critical Insight: The N3-substitution blocks the acidic proton typically found in hydantoins. The remaining N1 proton is flanked by a carbonyl (C2) and a methylene/alkyl group (C5), rendering it non-acidic under physiological conditions. Therefore, this molecule behaves as a cationic amphiphile at physiological pH.
Solubility and Lipophilicity
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LogP (Predicted): ~ -0.5 to 0.2 (Low lipophilicity due to polarity).
-
LogD (pH 7.4): ~ -2.5 (Highly soluble in water due to ionization).
-
Solubility:
-
Free Base: Moderate solubility in organic solvents (DCM, MeOH).
-
Salt Forms (HCl, TFA): Highly water-soluble (>50 mg/mL).
-
Part 3: Synthetic Routes & Process Chemistry
The synthesis of N3-substituted hydantoins requires a divergent approach from the Bucherer-Bergs reaction (which yields C5-substituted products). The Isocyanate Route is the industry standard for high regioselectivity.
Experimental Protocol: The Isocyanate Cyclization
Objective: Synthesis of 3-(1-Boc-piperidin-4-yl)hydantoin followed by deprotection.
Step 1: Urea Formation
-
Reagents: 1-Boc-4-aminopiperidine (1.0 eq), Ethyl isocyanatoacetate (1.1 eq), DCM (10 vol).
-
Procedure: Dissolve amine in DCM at 0°C. Dropwise add ethyl isocyanatoacetate.
-
Mechanism: Nucleophilic attack of the piperidine amine onto the isocyanate carbon.
-
Observation: Reaction is exothermic; maintain T < 10°C to prevent polymerization.
Step 2: Cyclization (The "Jeffreys" Method)
-
Reagents: 6M HCl (aq) or Et
N/MeOH (reflux). -
Acidic Route: Reflux the urea intermediate in 6M HCl for 2 hours. This achieves simultaneous cyclization and Boc-deprotection .
-
Workup: Evaporate solvent. Recrystallize from EtOH/Ether.
Visualization of Synthetic Pathway
The following diagram illustrates the regioselective synthesis logic.
Caption: Figure 1. One-pot cyclization and deprotection sequence targeting the N3-hydantoin isomer.
Part 4: Analytical Characterization
To validate the structure, researchers must look for specific spectroscopic signatures that differentiate N3- from C5-substituted isomers.
NMR Spectroscopy (¹H NMR, DMSO-d6)
-
Hydantoin Ring (C5-H2): A diagnostic singlet (or AB quartet if chiral) around 3.9 – 4.1 ppm . This confirms the ring closure.
-
Hydantoin N1-H: A broad singlet typically > 8.0 ppm (exchangeable with D
O). -
Piperidine C4-H: A multiplet at 4.0 – 4.2 ppm (deshielded by the N3-hydantoin attachment).
-
Differentiation: If the product were C5-substituted (Bucherer-Bergs), the C5 proton signal would be a methine doublet/triplet, not a methylene singlet.
Mass Spectrometry
-
Fragmentation Pattern:
-
Molecular Ion: [M+H]
= 184.1. -
RDA (Retro-Diels-Alder) Cleavage: Characteristic loss of the isocyanate fragment (RNCO) or cleavage of the hydantoin ring often yields a fragment at m/z ~84 (piperidine ring).
-
Part 5: Medicinal Chemistry Applications[3][4]
The "Linker" Strategy
This scaffold is rarely the terminal pharmacophore. Instead, it serves as a rigid, polar linker.
-
GPCR Ligands: The piperidine nitrogen is alkylated with bulky lipophilic groups (e.g., benzyl, fluorophenyl) to target hydrophobic pockets in receptors like CCR5 or Muscarinic M1 .
-
Protease Inhibitors: The hydantoin ring acts as a hydrogen bond donor/acceptor mimic for peptide bonds, often replacing unstable amide linkages in peptidomimetics.
Functionalization Workflow
The secondary amine of the piperidine is the primary handle for diversification.
Caption: Figure 2. Divergent synthesis strategies utilizing the piperidine nitrogen handle.
References
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Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
-
Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry. A Review." Organic Preparations and Procedures International, 36(5), 391–443. Link
-
Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link
-
Konishi, Y., et al. (1994). "Synthesis and biological evaluation of 3-substituted-2,4-imidazolidinediones as angiotensin II receptor antagonists." Journal of Medicinal Chemistry, 37(23), 3977-3985. (Demonstrates N3-substitution logic). Link
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PubChem Compound Summary. (2024). "Hydantoin Derivatives."[2][3][4][5][6][7] National Center for Biotechnology Information. Link
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- 5. PubChemLite - Hydantoin, 3-(2-(4-benzyl-1-piperazinyl)-2-oxoethyl)-5,5-diphenyl-, hydrochloride (C28H28N4O3) [pubchemlite.lcsb.uni.lu]
- 6. 2,4-Imidazolidinedione, 3-methyl- | C4H6N2O2 | CID 138851 - PubChem [pubchem.ncbi.nlm.nih.gov]
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